Cas no 2248322-24-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate structure
2248322-24-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
CAS No:2248322-24-7
MF:C21H16N2O5
MW:376.362145423889
CID:6553531
PubChem ID:165727011
Update Time:2025-05-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
    • 2248322-24-7
    • EN300-6524903
    • Inchi: 1S/C21H16N2O5/c24-17(14-6-2-1-3-7-14)22-12-13-10-21(22,11-13)20(27)28-23-18(25)15-8-4-5-9-16(15)19(23)26/h1-9,13H,10-12H2
    • InChI Key: KBGALGZYIWQPQB-UHFFFAOYSA-N
    • SMILES: O(C(C12CC(CN1C(C1C=CC=CC=1)=O)C2)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 376.10592162g/mol
  • Monoisotopic Mass: 376.10592162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 84Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No: 2248322-24-7)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate, identified by its CAS number 2248322-24-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate bicyclic structure and functional groups, which contribute to its unique chemical properties and potential biological activities.

The molecular framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate incorporates several key structural motifs that are of great interest to researchers. The presence of a dioxo group and a bicyclo[2.1.1]hexane core suggests potential applications in the development of novel therapeutic agents. These structural features are often associated with compounds that exhibit inhibitory effects on various biological targets, making this molecule a promising candidate for further investigation.

In recent years, there has been a growing interest in the exploration of heterocyclic compounds for their therapeutic potential. The isoindol moiety, in particular, has been extensively studied for its role in the synthesis of bioactive molecules. Researchers have leveraged the unique electronic and steric properties of isoindole derivatives to develop compounds with enhanced pharmacological profiles. The benzoyl and azabicyclo[2.1.1]hexane substituents further contribute to the complexity of this molecule, offering multiple sites for functionalization and interaction with biological targets.

One of the most compelling aspects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is its potential as a scaffold for drug discovery. The bicyclic structure provides stability and rigidity, which can be advantageous in binding to biological targets with high affinity and selectivity. Additionally, the presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound.

Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds for their biological activity. Virtual screening techniques have been particularly useful in identifying promising candidates like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate based on their structural features and predicted interactions with biological targets. These computational approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds that are most likely to exhibit desired therapeutic effects.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli 2-benzoyl - - azabicyclo [ - hexane - - carboxylate ( CAS NO : 2248322247 ) involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The synthesis typically begins with the construction of the bicyclic core followed by functionalization at various positions to introduce the desired substituents. The use of advanced synthetic methodologies ensures high yields and purity, which are critical for subsequent biological evaluation.

In vitro studies have begun to explore the potential biological activities of CAS No: 2248322247 . Initial findings suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors that are implicated in various diseases. For instance, its structural features reminiscent of known bioactive molecules have prompted investigations into its potential as an anti-inflammatory or anticancer agent. These preliminary results are encouraging and warrant further exploration through more comprehensive biochemical assays.

The development of novel therapeutic agents is a complex process that requires rigorous testing to ensure safety and efficacy before they can be translated into clinical use. CAS No: 2248322247 represents an early stage in this process but holds significant promise based on its structural characteristics and initial biological activity profiles reported in scientific literature . As research progresses , additional studies will be conducted to elucidate its mechanism of action , optimize its pharmacological properties , and assess its potential as a lead compound for drug development.

The field of medicinal chemistry continues to evolve rapidly , driven by new discoveries in biology , chemistry , and computational science . Compounds like CAS No: 2248322247 exemplify how interdisciplinary approaches can lead to innovative solutions in drug discovery . By combining traditional synthetic methods with cutting-edge computational tools , researchers can identify and develop novel molecules with tailored therapeutic profiles . This compound serves as an excellent example of how structural complexity can translate into functional diversity , opening up new avenues for therapeutic intervention.

In conclusion,CAS No: 2248322247 (also known as *one three dioxo two three dihydro one H isoindol two yli two benzoyl two azabicyclo [ two one one ] hexane one carboxylate*) represents a promising candidate for further investigation in pharmaceutical research . Its unique structural features make it an attractive scaffold for developing novel bioactive molecules . As research continues , additional insights into its biological activity will be gained , paving the way for potential applications in treating various diseases . The continued exploration of such compounds underscores the importance of investing in fundamental research within medicinal chemistry .

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